
4-(1H-Indol-4-YL)benzaldehyde
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Overview
Description
4-(1H-Indol-4-YL)benzaldehyde is an organic compound that features both an indole and a benzaldehyde moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-4-YL)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-4-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(1H-Indol-4-YL)benzoic acid.
Reduction: 4-(1H-Indol-4-YL)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1H-Indol-4-YL)benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-4-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of an indole ring.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring.
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the indole ring.
Uniqueness: 4-(1H-Indol-4-YL)benzaldehyde is unique due to the specific positioning of the aldehyde group on the indole ring, which influences its reactivity and biological activity. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Biological Activity
4-(1H-Indol-4-YL)benzaldehyde is an aromatic compound characterized by the presence of both an indole and a benzaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
- Molecular Formula : C₁₅H₁₃N
- Molecular Weight : Approximately 238.29 g/mol
- CAS Number : 848760-74-7
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can influence the function and activity of various proteins and enzymes. The indole moiety can interact with biological receptors, leading to diverse biological effects, including modulation of cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated the cytotoxic effects of synthesized indole derivatives against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 7.1 µM to 11.9 µM against HCT-116 cells, demonstrating significant anticancer activity while sparing normal epithelial cells .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
4g | 7.1 | >2.74 |
4a | 10.5 | 9.7 |
4c | 11.9 | 2.4 |
The mechanism underlying this anticancer effect involves cell cycle arrest at the S and G2/M phases, indicating that these compounds may impede cancer cell proliferation by disrupting normal cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that this compound exhibits activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Studies show that compounds containing the indole moiety can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various indole-modified compounds and evaluated their anticancer activity against breast cancer cell lines. The results indicated enhanced cytotoxic effects compared to traditional therapies like tamoxifen .
- Pharmacological Profiles : Research involving network pharmacology identified several active compounds related to traditional formulations that include indole derivatives, highlighting their multifaceted therapeutic potentials .
- Binding Affinity Studies : Docking studies revealed that derivatives such as compound 4g demonstrated strong binding affinities for proteins associated with cancer progression (e.g., c-Myc and IL-6), suggesting a mechanism through which these compounds exert their anticancer effects .
Properties
CAS No. |
848760-74-7 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(1H-indol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H |
InChI Key |
PUYYMSQQBOMQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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